![molecular formula C7H8BFO2 B12507655 [4-(Fluoromethyl)phenyl]boronic acid CAS No. 301699-41-2](/img/structure/B12507655.png)
[4-(Fluoromethyl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Fluoromethyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoromethyl group. This compound is part of the larger class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Fluoromethyl)phenyl]boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 4-(fluoromethyl)phenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions with a base such as potassium acetate in a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts and solvents may also be adjusted to reduce costs and environmental impact .
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving [4-(Fluoromethyl)phenyl]boronic acid.
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in the modification of biomolecules.
Medicine:
Drug Development: Boronic acids are used in the design of enzyme inhibitors, particularly for proteases.
Industry:
Materials Science: Used in the development of advanced materials, including polymers and sensors.
作用機序
The primary mechanism of action for [4-(Fluoromethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The fluoromethyl group can also participate in various interactions, influencing the reactivity and selectivity of the compound .
類似化合物との比較
Phenylboronic Acid: Lacks the fluoromethyl group, making it less reactive in certain substitution reactions.
4-Fluorophenylboronic Acid: Similar structure but without the methyl group, leading to different reactivity and applications.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity compared to [4-(Fluoromethyl)phenyl]boronic acid.
Uniqueness: The presence of the fluoromethyl group in this compound provides unique reactivity and selectivity in various chemical reactions. This makes it a valuable compound in organic synthesis and drug development .
特性
CAS番号 |
301699-41-2 |
|---|---|
分子式 |
C7H8BFO2 |
分子量 |
153.95 g/mol |
IUPAC名 |
[4-(fluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2 |
InChIキー |
ODFTYHQQVNHCBZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CF)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


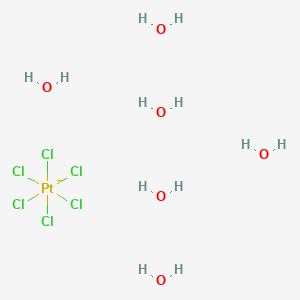
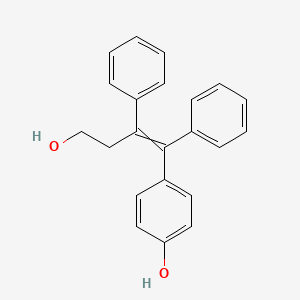
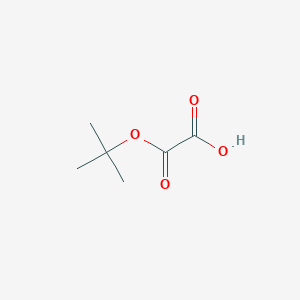
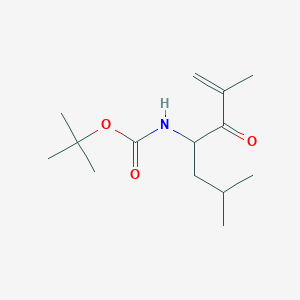
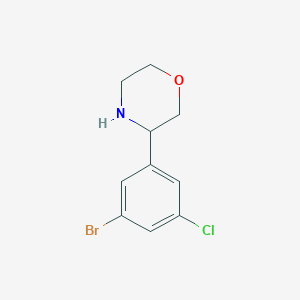
![4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12507620.png)
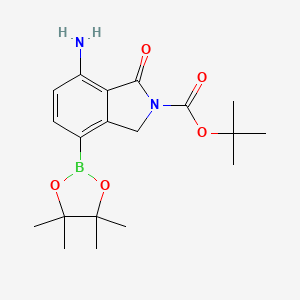
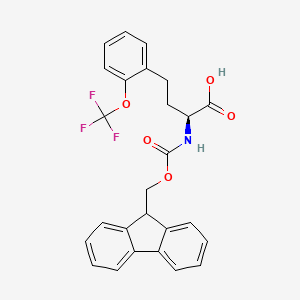
![2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide](/img/structure/B12507635.png)
![2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione](/img/structure/B12507640.png)
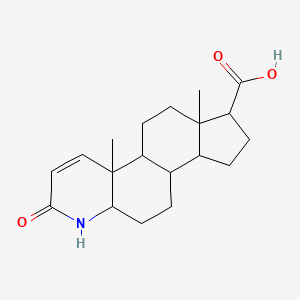
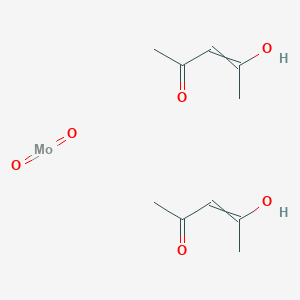
![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide](/img/structure/B12507658.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
